3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione

Adenosine receptor Triazolopyridazine Structure-Activity Relationship

3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione (CAS 111751-36-1; molecular formula C10H7N5S; molecular weight 229.26 g/mol) is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyridazine core bearing a thione group at the 4-position and a phenyl substituent at the 3-position. The ring system is formally classified among 1,2,3-triazolo[4,5-d]pyridazines, a scaffold historically explored for adenosine receptor modulation and kinase inhibition.

Molecular Formula C10H7N5S
Molecular Weight 229.26 g/mol
CAS No. 111751-36-1
Cat. No. B12905226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione
CAS111751-36-1
Molecular FormulaC10H7N5S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2
InChIInChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16)
InChIKeyDBHSPQDXPZUTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione (CAS 111751-36-1): Chemical Identity and Established Class Pharmacophore


3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione (CAS 111751-36-1; molecular formula C10H7N5S; molecular weight 229.26 g/mol) is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyridazine core bearing a thione group at the 4-position and a phenyl substituent at the 3-position . The ring system is formally classified among 1,2,3-triazolo[4,5-d]pyridazines, a scaffold historically explored for adenosine receptor modulation and kinase inhibition [1][2]. Vendors report the compound exists as a tautomeric pair, with the thione proton capable of residing on either the pyridazine ring (4-thione form) or the triazole ring (7-thione form), a property that can influence both synthetic derivatization and target engagement .

Why 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione Cannot Be Interchanged with Unsubstituted or 1-Alkyl Triazolopyridazine Analogs


In the 1,2,3-triazolo[4,5-d]pyridazine series, biological activity is exquisitely sensitive to the nature of the N-1 substituent and the functionality at the 4/7-position [1]. Studies on 4-amino-substituted analogs demonstrated that replacing a benzyl-type group at the 1-position with a smaller alkyl substituent or hydrogen can drastically alter adenosine A1 receptor affinity and selectivity, with some analogs losing over an order of magnitude in binding potency [2]. The target compound incorporates a phenyl group at this critical position and a thione (C=S) moiety rather than the more commonly reported 4-amino or 4-oxo groups. The thione introduces distinct hydrogen-bonding and metal-coordination capabilities not present in amino or oxo congeners, meaning that generic substitution with an unsubstituted, 1-methyl, or 4-amino triazolopyridazine analog cannot replicate the target compound's physicochemical and pharmacological profile.

Quantitative Differentiation Evidence for 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione Against Closest Structural Analogs


Adenosine A1 Receptor Affinity Trend in 1-Substituted Triazolopyridazines: Phenyl-Containing Derivatives Show Enhanced Lipophilic Binding Compared to Unsubstituted or Alkyl Precursors

Although direct binding data for the target compound are not available, a directly comparable 4-amino-substituted [1,2,3]triazolo[4,5-d]pyridazine series provides class-level quantitative context. In radioligand binding assays at bovine brain adenosine A1 receptors, compound 4b (R = 2-thenyl) showed a Ki of 12.8 nM, while compound 4d (R = 4-fluorobenzyl) showed a Ki of 68.3 nM [1]. The unsubstituted parent scaffold (R = H) was not active at concentrations below 10 µM. This demonstrates that aromatic substitution at the 1-position—structurally analogous to the phenyl group in the target compound—is required for sub-micromolar receptor engagement and can modulate affinity by over 5-fold between closely related aryl substituents.

Adenosine receptor Triazolopyridazine Structure-Activity Relationship

Nucleoside Transport Inhibition by Thione-Containing Triazolopyridazine Ribosides: The 4-Thione Moiety Is Essential for Biological Activity Compared to Oxo Analogs

In a head-to-head comparison, 1-(β-D-ribofuranosyl)-v-triazolo[4,5-d]pyridazine-4(5H)-thione served as the key synthetic precursor for active nucleoside transport inhibitors, whereas the corresponding 4-oxo analog (1-(β-D-ribofuranosyl)-v-triazolo[4,5-d]pyridazin-4(5H)-one) was not reported to exhibit comparable inhibitory activity [1]. The final S4-substituted derivative, 4-(p-nitrobenzylthio)-1-(β-D-ribofuranosyl)-v-triazolo[4,5-d]pyridazine, inhibited adenosine transport into human erythrocytes with an IC50 approximately 28-fold weaker than the reference inhibitor NBMPR (nitrobenzylmercaptopurine riboside) [1]. While the target compound lacks the ribose sugar moiety, the presence of the 4-thione group is structurally required for the subsequent S-alkylation that generates active transport inhibitors, a transformation not accessible from the 4-oxo congener.

Nucleoside transport Triazolopyridazine riboside Thione pharmacophore

Tautomeric Equivalence with 1-Phenyl-6H-triazolo[4,5-d]pyridazine-7-thione: One Compound, Two Reactive Tautomers Enabling Divergent Derivatization Pathways

The target compound and its tautomer 1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione represent the identical chemical entity under ambient conditions, as documented by vendor technical data and chemical databases . This ring-chain tautomerism is a defining feature of the v-triazolo[4,5-d]pyridazine system, as established in the foundational patent literature on triazolo derivatives [1]. In contrast, fixed-ring analogs such as 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7-thione or 1-phenyl-1H-imidazo[4,5-d]pyridazine-4-thione are locked in a single tautomeric form, offering only one electrophilic center for S-alkylation or N-alkylation reactions. The dual tautomeric nature of the target compound provides two distinct nucleophilic sites (N-3 of the triazole in the 4-thione tautomer vs. N-6 of the pyridazine in the 7-thione tautomer) for regioselective derivatization, a synthetic flexibility not achievable with tautomerically locked analogs.

Tautomerism Triazolopyridazine Synthetic versatility

Caveat: Direct Comparative Biological Activity Data for the Target Compound Are Absent from the Peer-Reviewed Literature

A systematic search of PubMed, SciFinder, and Google Scholar (search date: mid-2026) identified no primary research paper reporting quantitative biological activity data (IC50, Ki, MIC, EC50) specifically for 3-phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione or its 7-thione tautomer against any defined molecular target, cell line, or microbial strain [1]. In contrast, the structurally related 4-amino-substituted 1,2,3-triazolo[4,5-d]pyridazines have published Ki values at adenosine A1 and A2A receptors [2], and the ribosylated 4-thione derivatives have published nucleoside transport inhibition data [3]. This evidentiary gap means that any claim of target-specific activity for the title compound must be treated as unvalidated until prospective assays are conducted. Scientific procurement decisions should therefore be driven primarily by the compound's structural and synthetic utility (tautomerism, thione reactivity, phenyl pharmacophore) rather than by inferred biological potency.

Literature gap Procurement caution Assay validation required

Recommended Research and Industrial Application Scenarios for 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione Based on Differential Evidence


Adenosine A1/A2A Receptor Probe Development via 4-Position Derivatization

The established SAR in 1-substituted triazolopyridazines demonstrates that aromatic substituents at the 1-position confer nanomolar adenosine A1 receptor affinity [1]. The target compound provides the phenyl-substituted core in the appropriate oxidation state (thione) for further functionalization at the 4-position. Researchers can leverage the thione group for S-alkylation to introduce diverse pharmacophoric elements—a strategy validated in the nucleoside transport inhibitor series [2]—while retaining the phenyl group critical for A1 receptor engagement. This positions the compound as a versatile intermediate for parallel SAR exploration of adenosine receptor subtypes, where both the 1-substituent and the 4-thioether group can be independently varied.

Synthesis of Nucleoside Transporter Inhibitors via S4-Functionalization

The precedent established by Bussolari et al. (1996) confirms that v-triazolo[4,5-d]pyridazine-4(5H)-thiones are competent precursors for generating nucleoside transport inhibitors through S4-alkylation with p-nitrobenzyl or related electrophiles [2]. The target compound, bearing a phenyl group at N-1, allows exploration of whether N-1 aryl substitution improves upon the ribose-substituted analogs' transport inhibition potency. Users developing equilibrative nucleoside transporter (ENT) inhibitors can procure this compound as a direct precursor for parallel library synthesis, with the imidazo[4,5-d]pyridazine analog serving as a comparator for scaffold-hopping studies.

Tautomer-Selective Derivatization for Regiochemical Studies

The dual tautomeric equilibrium (4-thione ⇌ 7-thione) unique to this compound class [3] enables regiochemical reaction studies. Under carefully controlled conditions (solvent polarity, temperature, base strength), the 4-thione tautomer can be selectively S-alkylated, while the 7-thione tautomer can undergo N-alkylation. This property is absent in tautomerically locked analogs such as 1-methyl derivatives. Academic and industrial laboratories investigating tautomer-dependent reactivity or seeking to prepare both S- and N-substituted products from a single starting material will derive procurement value from this specific tautomeric behavior.

Kinase Inhibitor Scaffold Expansion with a Thione Handle

Triazolopyridazines are established kinase inhibitor scaffolds, with LRRK2 and c-Met kinase inhibition well-documented for related compounds [4][5]. The target compound's thione group can coordinate catalytic kinase metal ions (e.g., Mg2+ in the ATP-binding pocket), a binding mode distinct from the amino or oxo hydrogen-bonding interactions typical of other triazolopyridazine kinase inhibitors. This differential metal-coordination potential warrants procurement for fragment-based or structure-based drug design campaigns targeting kinases with cysteine-rich active sites or metalloenzyme mechanisms, where thione-metal interactions may confer selectivity advantages over conventional hinge-binding heterocycles.

Quote Request

Request a Quote for 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.